molecular formula C31H27N3O4S3 B383203 methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379236-74-5

methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B383203
CAS No.: 379236-74-5
M. Wt: 601.8g/mol
InChI Key: AVUMQQCFZGVKPQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex thieno[2,3-d]pyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidin-4-one core substituted with two phenyl groups at positions 3 and 4.
  • A sulfanylacetyl linker connecting the pyrimidine core to a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene moiety.
  • A methyl ester group at position 3 of the cyclohepta[b]thiophene ring.

The cyclohepta[b]thiophene ring introduces conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O4S3/c1-38-30(37)26-21-15-9-4-10-16-23(21)41-28(26)32-24(35)18-40-31-33-27-25(22(17-39-27)19-11-5-2-6-12-19)29(36)34(31)20-13-7-3-8-14-20/h2-3,5-8,11-14,17H,4,9-10,15-16,18H2,1H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUMQQCFZGVKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, mechanisms of action, and other pharmacological activities.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a tetrahydro-cycloheptathiophene structure. Its molecular formula is C27H25N3O4S2C_{27}H_{25}N_3O_4S_2 with a molecular weight of 513.63 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . For instance:

  • Cell Line Studies : In vitro assays have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of standard chemotherapeutics such as Doxorubicin .
  • Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed increased sub-G1 phase populations in treated cells, indicating apoptosis .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing cell viability compared to single-agent treatments .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it demonstrated a significant reduction in edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6). The proposed mechanism involves inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a dose-dependent decrease in cell proliferation and an increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • Chronic Inflammation Model : In a rodent model of chronic inflammation induced by carrageenan injection, administration of the compound resulted in significantly reduced paw swelling and histological evidence of decreased inflammatory cell infiltration .

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AnticancerIC50 < Doxorubicin in MCF-7 cells
Apoptosis InductionIncreased sub-G1 phase population
Anti-inflammatoryReduced edema and cytokine levels
AntimicrobialEffective against Gram-positive/negative bacteria

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of structurally related compounds, focusing on core scaffolds, substituents, synthesis methods, and reported bioactivity.

Key Observations:

Core Structure Variations :

  • The target compound’s cyclohepta[b]thiophene ring distinguishes it from analogs with smaller fused rings (e.g., cyclopenta or tetrahydrobenzo systems) . This larger ring may confer unique steric or electronic properties.
  • Compounds with tetrahydrobenzo[b]thiophene (e.g., ) lack the pyrimidine fusion present in the target compound, reducing structural complexity.

Substituent Effects: Diphenyl groups on the pyrimidine core (target compound) vs. chlorophenyl () or hydroxyphenyl () substituents alter solubility and bioactivity. Ester groups (methyl vs. ethyl) influence metabolic stability; methyl esters are generally more resistant to hydrolysis than ethyl esters .

Synthesis Strategies: The target compound likely requires multicomponent cyclocondensation to assemble the fused rings, similar to methods used for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines . Petasis reactions (used in ) or Suzuki coupling (as in ) may be employed for introducing aryl or heteroaryl substituents.

Chlorophenyl-substituted derivatives (e.g., ) may target enzymes or receptors influenced by halogen bonding.

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Properties (Calculated Data)

Property Target Compound Compound Compound Compound (R = benzaldehyde)
Molecular Weight ~665.8 g/mol 390.4 g/mol ~528.0 g/mol ~342.4 g/mol
LogP (Predicted) ~5.2 (highly lipophilic) ~2.8 ~4.1 ~3.5
Hydrogen Bond Acceptors 8 7 7 5
Rotatable Bonds 9 8 7 4

Notes:

  • The target compound’s higher molecular weight and logP suggest reduced aqueous solubility, which may necessitate formulation adjustments (e.g., nanoemulsions) for in vivo studies.

Preparation Methods

Solvent and Temperature Effects

  • Cyclization reactions proceed optimally in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C.

  • Bromination steps require non-polar solvents (CCl₄ or hexane) and reflux conditions to prevent side reactions.

Catalysts and Reagents

  • DCC is preferred for amide bond formation due to its high efficiency in anhydrous environments.

  • Dibenzoyl peroxide enhances radical-mediated bromination in cycloheptathiophene derivatives.

Characterization and Analytical Data

The final compound and intermediates are characterized using:

  • ¹H and ¹³C NMR : Confirms substitution patterns and functional groups. For example, the methyl ester proton appears as a triplet at δ 1.25 ppm, while aromatic protons resonate between δ 7.00–8.60 ppm.

  • Infrared (IR) spectroscopy : Peaks at 1690 cm⁻¹ (C=O stretch) and 660 cm⁻¹ (C-S stretch) validate key functional groups.

  • Mass spectrometry : High-resolution mass spectra (HRMS) confirm molecular weights, e.g., m/z 669.5 for the target compound.

Comparative Analysis of Synthetic Routes

StepMethod A (Reflux in Acetic Acid)Method B (DCC Coupling)
Yield72–82%65–71%
Purity>95% (TLC)>90% (Flash Chromatography)
Reaction Time4–6 hours16–24 hours
Key AdvantageScalabilityHigh functional group tolerance

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Use of polar solvents (e.g., DMF) or esterification improves solubility.

  • Side reactions during bromination : Strict temperature control and radical inhibitors (e.g., hydroquinone) minimize byproducts .

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